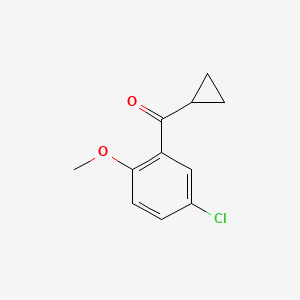

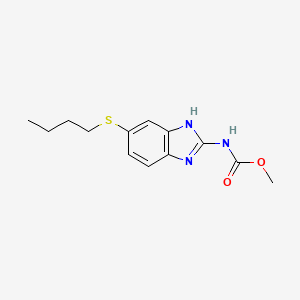

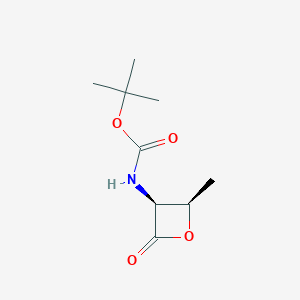

![molecular formula C45H42O6 B3330475 1,3,5-Tris[(5-tert-butyl-3-formyl-4-hydroxyphenyl)ethynyl]benzene CAS No. 705930-83-2](/img/structure/B3330475.png)

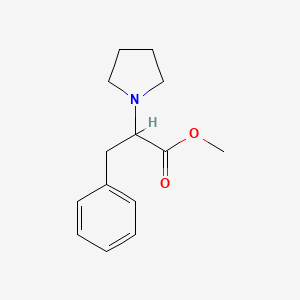

1,3,5-Tris[(5-tert-butyl-3-formyl-4-hydroxyphenyl)ethynyl]benzene

Descripción general

Descripción

Synthesis Analysis

The synthesis of TPEB involves a Schiff-base reaction between 1,3,5-tris[(5-tert-butyl-3-formyl-4-hydroxyphenyl)ethynyl]benzene and 1,2-ethylenediamine . This reaction constructs and functionalizes the Salen moieties in COF in a single step .Molecular Structure Analysis

TPEB is a conjugated polymer with a complex molecular structure. It contains several functional groups, including aldehyde (formyl) groups, ethynyl groups, and hydroxy (phenol) groups.Chemical Reactions Analysis

TPEB has been used in the synthesis of Salen-based covalent organic frameworks (COFs), which have potential applications as heterogeneous catalysts .Aplicaciones Científicas De Investigación

Catalysis

- Asymmetric Heterogeneous Catalysis : This compound has been used to create cross-linked condensation polymers for catalysis. Specifically, a chiral manganese−salen-bridged polymer derived from it showed high efficiency and selectivity in the epoxidation of cis-2-methylstyrene, demonstrating potential in asymmetric heterogeneous catalysis (Nielsen et al., 2005).

Material Science

- Electrochemical and Ferromagnetic Couplings : A study on the electrochemical oxidation of this compound's derivatives highlighted its potential in understanding pi-conjugated systems. The research found significant changes in the triple bond character due to electron delocalization, suggesting applications in material science, particularly in the design of electrochromic materials (Nishide et al., 2001).

Sensor Development

- Selective Sensors for Picric Acid : Research involving an organometallic building block based on this compound demonstrated its use in creating nanoscopic cages with fluorescence quenching properties. These cages were found to be effective in selectively sensing picric acid, a common explosive component, indicating its potential in security and detection technologies (Samanta & Mukherjee, 2013).

Polymer Chemistry

- Polyester Condensation and COF Formation : The compound played a role in the formation of a surface covalent organic framework (COF) based on polyester condensation. This highlights its potential in the development of novel materials with specific properties like hexagonal cavities, which can be leveraged in various applications like filtration, catalysis, or as scaffolds for other reactions (Marele et al., 2012).

Organic Electronics

- Electron-Transporting Materials for OLEDs : A derivative of this compound has been used in the creation of materials that exhibit high electron mobility, useful in organic light-emitting devices (OLEDs). This suggests its application in the development of more efficient electronic display technologies (Ichikawa et al., 2010).

Propiedades

IUPAC Name |

5-[2-[3,5-bis[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]ethynyl]-3-tert-butyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H42O6/c1-43(2,3)37-22-31(19-34(25-46)40(37)49)13-10-28-16-29(11-14-32-20-35(26-47)41(50)38(23-32)44(4,5)6)18-30(17-28)12-15-33-21-36(27-48)42(51)39(24-33)45(7,8)9/h16-27,49-51H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPXAFWKNLTUNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C=O)C#CC2=CC(=CC(=C2)C#CC3=CC(=C(C(=C3)C(C)(C)C)O)C=O)C#CC4=CC(=C(C(=C4)C(C)(C)C)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H42O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

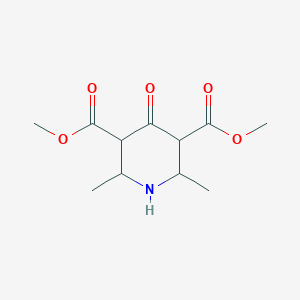

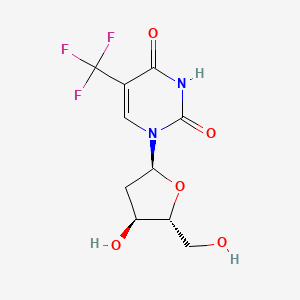

![(2s)-2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B3330494.png)